molecular formula C8H11NO3 B2825138 3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid CAS No. 77876-64-3

3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid

Cat. No.: B2825138
CAS No.: 77876-64-3
M. Wt: 169.18
InChI Key: PBXLBXUVCNXYHX-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid (CAS 77876-64-3) is a high-purity organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol. It is a propanoic acid derivative incorporating a dimethyl-oxazole moiety, a structure known to be of significant interest in medicinal chemistry . This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for the development of novel chemical entities with diverse biological activities. The oxazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological properties . Research indicates that structurally related propanoic acid derivatives and oxazole-containing compounds exhibit potent antimicrobial activity . Furthermore, derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propionic acid have been synthesized and screened for their anticancer activity . The compound's structure aligns with aryl propionic acid derivatives, a class well-known for its role in non-steroidal anti-inflammatory drugs (NSAIDs) . This makes it a promising intermediate for researchers exploring new anti-inflammatory, analgesic, and antipyretic agents. This product is intended for research and development purposes only. For Research Use Only. Not for Human Use. CAS Number: 77876-64-3 Molecular Formula: C8H11NO3 Molecular Weight: 169.18 g/mol MDL Number: MFCD11590643

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4,5-dimethyl-1,3-oxazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-6(2)12-7(9-5)3-4-8(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXLBXUVCNXYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77876-64-3
Record name 3-(dimethyl-1,3-oxazol-2-yl)propanoic acid
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Nomenclature, Isomerism, and Structural Classification of 3 Dimethyl 1,3 Oxazol 2 Yl Propanoic Acid

Systematic IUPAC Nomenclatural Considerations

The systematic name for an organic compound is derived from a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.org For 3-(dimethyl-1,3-oxazol-2-yl)propanoic acid, the name is deconstructed as follows:

Parent Chain : The principal functional group is the carboxylic acid (-COOH), which takes the highest priority in naming. libretexts.org The longest carbon chain containing this group has three carbon atoms, making the parent structure "propanoic acid". According to IUPAC rules, the carboxyl carbon is designated as position 1 of this chain. pearson.com

Substituent : The entire heterocyclic portion, "dimethyl-1,3-oxazol-2-yl", is treated as a substituent attached to the parent chain.

Locant on Parent Chain : The number "3-" preceding the substituent name indicates that the oxazole (B20620) ring is attached to the third carbon atom of the propanoic acid chain.

Heterocyclic Ring System : "1,3-oxazole" specifies the parent heterocycle. wikipedia.org This is a five-membered aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3.

Locant on Heterocycle : The "-2-yl" suffix indicates that the ring is attached to the propanoic acid chain via its carbon atom at position 2.

Additional Substituents : The prefix "dimethyl-" signifies the presence of two methyl (-CH₃) groups on the oxazole ring.

A point of ambiguity arises from the name "this compound" as it does not specify the positions of the two methyl groups on the oxazole ring. However, the compound commonly associated with this name and its corresponding Chemical Abstracts Service (CAS) number, 77876-64-3, is 3-(4,5-dimethyl-1,3-oxazol-2-yl)propanoic acid . bldpharm.comaaronchem.combiosynth.com In this specific and most common isomer, the methyl groups are located at positions 4 and 5 of the oxazole ring.

Table 1: IUPAC Nomenclature Breakdown

Component Description
propanoic acid The three-carbon parent acid chain.
3-(...) Indicates the substituent is on carbon-3 of the propanoic acid.
(...)oxazol(...) The core is a five-membered heterocyclic ring with oxygen and nitrogen.
...-1,3-... Specifies the positions of the oxygen (1) and nitrogen (3) atoms.
...-2-yl Indicates the oxazole ring connects to the parent chain at its C2 position.
...dimethyl... Refers to two methyl groups attached to the oxazole ring.

Exploration of Positional Isomerism within Dimethyl-1,3-oxazol-2-yl Propanoic Acid Frameworks

Positional isomerism is a key feature of substituted aromatic and heterocyclic systems. In the case of dimethyl-1,3-oxazol-yl propanoic acid, isomerism can arise from three distinct variations: the attachment point of the propanoic acid chain to the oxazole ring, the positions of the two methyl groups on the ring, and the attachment point of the substituent group to the propanoic acid chain.

Given that the propanoic acid group is attached at C2 of the oxazole ring, the primary source of isomerism is the arrangement of the two methyl groups on the remaining C4 and C5 positions. The principal compound, as previously noted, is the 4,5-dimethyl isomer.

Further isomeric diversity can be conceptualized by altering the point of attachment of the propanoic acid chain to the oxazole ring (e.g., to C4 or C5). Each of these frameworks would, in turn, have its own set of positional isomers for the two methyl groups.

Table 2: Selected Positional Isomers of Dimethyl Oxazole Propanoic Acids

Systematic IUPAC Name Point of Attachment (Propanoic Acid) Methyl Group Positions
3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acid C2 4, 5
3-(2,5-Dimethyl-1,3-oxazol-4-yl)propanoic acid C4 2, 5

Classification as a Heterocyclic Carboxylic Acid

The compound this compound is classified as a heterocyclic carboxylic acid . This classification stems from the presence of two key structural features.

Heterocyclic Moiety : A heterocyclic compound is a cyclic compound containing atoms of at least two different elements in its ring(s). wikipedia.org The 1,3-oxazole ring in the molecule fits this definition perfectly, as its five-membered ring is composed of three carbon atoms, one nitrogen atom, and one oxygen atom. uou.ac.inscribd.com Such five-membered rings with two heteroatoms are broadly termed azoles. wikipedia.org

Carboxylic Acid Functional Group : The molecule possesses a carboxyl group (-COOH), which is the defining feature of a carboxylic acid. docbrown.info This functional group imparts acidic properties to the molecule.

Table 3: Structural Classification

Structural Feature Component Name Classification
Ring System 1,3-Oxazole Heterocyclic, Aromatic, Azole
Functional Group -COOH Carboxylic Acid

Synthetic Methodologies for 3 Dimethyl 1,3 Oxazol 2 Yl Propanoic Acid and Analogous Oxazole Propanoic Acid Scaffolds

Foundational Strategies for the Construction of the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole ring is a cornerstone of synthesizing the target compounds. A variety of classical and modern synthetic protocols have been developed to achieve this, each with its own advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Classical and Established Oxazole (B20620) Synthetic Protocols

Several named reactions have become the bedrock of oxazole synthesis, providing reliable and well-understood pathways to this heterocyclic system. These methods typically involve the cyclization of acyclic precursors.

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgorganic-chemistry.org The cyanohydrin provides the C4 and C5 atoms of the oxazole ring, while the aldehyde provides the C2 atom. For the synthesis of a dimethyl-substituted oxazole, one could envision using a cyanohydrin derived from a ketone like acetone (B3395972) and an appropriate aldehyde. The reaction proceeds through an iminochloride intermediate, followed by cyclization and dehydration. wikipedia.org

Bredereck Reaction: This method offers a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. organic-chemistry.org The α-haloketone provides the C4 and C5 atoms, and the amide provides the N3, C2, and O1 atoms. To construct a dimethyl-oxazole core, one could utilize a dimethyl-substituted α-haloketone.

Van Leusen Oxazole Synthesis: A versatile method for the synthesis of 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction proceeds under mild basic conditions and is known for its reliability. organic-chemistry.orgorganic-chemistry.org The aldehyde provides the C4 atom of the oxazole ring, while TosMIC provides the C2, N3, O1, and C5 atoms. While traditionally used for 5-substituted oxazoles, modifications and alternative starting materials could potentially lead to different substitution patterns.

Cornforth Rearrangement: This reaction involves the thermal rearrangement of 4-acyloxazoles, where the acyl group at the C4 position and the substituent at the C5 position exchange places. nih.govktu.edu This rearrangement proceeds through a nitrile ylide intermediate. nih.gov While not a primary method for the initial construction of the oxazole ring, it is a crucial transformation for modifying existing oxazole scaffolds.

Classical Synthesis Reactants Resulting Substitution Pattern Reference(s)
Fischer Oxazole SynthesisCyanohydrin and Aldehyde2,5-Disubstituted wikipedia.orgorganic-chemistry.org
Bredereck Reactionα-Haloketone and Amide2,4-Disubstituted organic-chemistry.org
Van Leusen SynthesisAldehyde and TosMIC5-Substituted organic-chemistry.orgnih.gov
Cornforth Rearrangement4-AcyloxazoleIsomerized Oxazole nih.govktu.edu

Advanced Catalytic Approaches for Oxazole Formation

Modern synthetic chemistry has introduced a range of catalytic methods for oxazole synthesis, often offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to classical methods.

Transition metal catalysts, particularly those based on copper, palladium, and gold, have been extensively used. For instance, copper-catalyzed reactions of α-diazoketones with amides provide a route to 2,4-disubstituted oxazoles. openreadings.eu Palladium- and copper-catalyzed direct arylation reactions allow for the functionalization of pre-existing oxazole rings. nih.gov

Gold catalysts have been employed in the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to yield 2,5-disubstituted oxazoles. nih.gov Furthermore, nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. nih.gov These catalytic methods provide powerful tools for constructing complex oxazole derivatives.

Methodologies for the Introduction and Elongation of the Propanoic Acid Side Chain

Once the dimethyl-oxazole core is established, or concurrently with its formation, the propanoic acid side chain must be introduced at the C2 position. This can be achieved through various functionalization strategies.

Alkylation and Acylation Strategies on Oxazole Precursors

Direct functionalization of a pre-formed dimethyl-oxazole ring is a common strategy. The C2 position of the oxazole ring is known to be susceptible to deprotonation by strong bases, forming a nucleophilic 2-lithiooxazole intermediate. wikipedia.org This intermediate can then react with a suitable electrophile to introduce the desired side chain.

Alkylation: The 2-lithiooxazole can be alkylated with a three-carbon electrophile containing a masked carboxylic acid functionality, such as a protected 3-halopropanoate ester. Subsequent deprotection would yield the desired propanoic acid. The reactivity of the C2 position can be influenced by the presence of other substituents on the oxazole ring. wikipedia.org

Acylation: Acylation of the 2-lithiooxazole with a reagent like succinic anhydride (B1165640) or its derivatives would introduce a four-carbon chain containing a carboxylic acid. This would require a subsequent decarboxylation step to arrive at the propanoic acid side chain.

Carbon Chain Extension Reactions

Alternatively, a shorter side chain can be introduced at the C2 position and then elongated. For example, a 2-methyloxazole (B1590312) derivative can be deprotonated at the methyl group to form a nucleophile, which can then be reacted with a two-carbon electrophile. Another approach involves the introduction of a 2-(halomethyl)oxazole, which can then undergo nucleophilic substitution with a cyanide anion, followed by hydrolysis of the nitrile to the carboxylic acid and further chain elongation if necessary.

Direct Synthesis and Multi-Step Assembly of 3-(Dimethyl-1,3-oxazol-2-yl)propanoic Acid Analogues

The synthesis of the target molecule, this compound, can be envisioned through several multi-step pathways that combine the principles of oxazole ring formation and side-chain introduction. The specific substitution pattern of the dimethyl groups (e.g., 2,4-, 2,5-, or 4,5-dimethyl) would dictate the choice of starting materials and synthetic route.

For the synthesis of a 4,5-dimethyl-1,3-oxazol-2-yl derivative, a plausible route would be the Robinson-Gabriel synthesis. This would involve the acylation of 3-amino-2-butanone with a protected β-alanine derivative, followed by cyclodehydration to form the 4,5-dimethyloxazole (B1362471) ring with the protected propanoic acid side chain at the C2 position. Final deprotection would yield the target acid.

An alternative approach for a 2,5-dimethyl-1,3-oxazol-4-yl analogue could utilize the Bredereck reaction starting from 1-halo-propan-2-one and acetamide (B32628) to form 2,5-dimethyloxazole, which would then need to be functionalized at the C4 position.

Synthesis from Precursors Incorporating the Oxazole Moiety

Synthesizing the target molecule from a starting material that already contains the dimethyl-1,3-oxazole core is a common strategy. This approach typically involves the functionalization of the oxazole ring at a specific position to introduce the propanoic acid side chain. While direct literature examples for the synthesis of this compound via this method are not prevalent, analogous transformations on similar heterocyclic systems provide a basis for plausible synthetic routes.

One potential strategy involves the Suzuki coupling reaction. For instance, a bromo-substituted dimethyloxazole could be coupled with a suitable boronic acid derivative containing the propanoic acid moiety. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A study by Singh and coworkers described the use of a Suzuki reaction for the synthesis of biphenyl (B1667301) substituted oxazole derivatives, highlighting the utility of this method in modifying the oxazole scaffold.

Another approach could be the alkylation of a lithiated dimethyloxazole species. Deprotonation of a C-H bond on the oxazole ring with a strong base, such as n-butyllithium, would generate a nucleophilic organolithium species. This intermediate could then react with an electrophile like ethyl 3-bromopropanoate, followed by hydrolysis of the ester to yield the desired propanoic acid.

The following table outlines a hypothetical reaction scheme based on these principles:

PrecursorReagentProductReaction Type
2-Bromo-4,5-dimethyloxazole(2-Carboxyethyl)boronic acid3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acidSuzuki Coupling
4,5-Dimethyloxazolen-Butyllithium, then Ethyl 3-bromopropanoateEthyl 3-(4,5-dimethyl-1,3-oxazol-2-yl)propanoateAlkylation

Synthetic Routes Involving Ring Closure with Pre-existing Propanoic Acid Fragments

An alternative and widely employed strategy for the synthesis of oxazole-propanoic acids involves the construction of the oxazole ring from acyclic precursors that already possess the propanoic acid side chain. This approach offers the advantage of building the heterocyclic core and incorporating the desired side chain in a convergent manner.

A classic method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. wikipedia.orgpharmaguideline.com In the context of this compound, a potential precursor would be an N-acyl derivative of β-alanine. The Dakin-West reaction can be utilized to prepare the necessary α-acylamino ketone intermediate from an amino acid. nih.gov This reaction transforms an amino acid into a keto-amide using an acid anhydride and a base. nih.gov

The general steps for a plausible synthesis are outlined below:

Acylation of β-alanine methyl ester with an appropriate acylating agent.

Conversion of the N-acyl-β-alanine derivative to the corresponding α-acylamino ketone.

Cyclodehydration of the α-acylamino ketone to form the oxazole ring.

Hydrolysis of the methyl ester to the carboxylic acid.

A study on the synthesis of N,N-disubstituted β-amino acids and their derivatives with thiazole (B1198619) substituents utilized N-phenyl-N-thiocarbamoyl-β-alanine in a Hantzsch-type synthesis, demonstrating the utility of β-alanine derivatives in the formation of five-membered heterocyclic rings. nih.gov

The following interactive table summarizes key aspects of these ring-closure methodologies:

Reaction NameKey PrecursorsGeneral Description
Robinson-Gabriel Synthesis α-Acylamino ketoneCyclodehydration to form the oxazole ring. wikipedia.orgpharmaguideline.com
Dakin-West Reaction Amino acid, Acid anhydrideForms a keto-amide, a precursor for the Robinson-Gabriel synthesis. nih.gov
Hantzsch Synthesis (analogous) Thioamide, α-haloketoneCondensation to form a thiazole ring, demonstrating the principle of ring formation from acyclic precursors. nih.gov

Integration of Green Chemistry Principles in Oxazole-Propanoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to reduce environmental impact and improve efficiency. Key areas of focus include the use of alternative energy sources, solvent-free reaction conditions, and the development of more efficient and recyclable catalysts.

Application of Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions can be promoted by grinding the reactants together, sometimes with a solid support or catalyst.

A study on the synthesis of oxadiazoles, which are structurally related to oxazoles, demonstrated a solvent-free microwave-assisted method. ias.ac.in In this work, a mixture of a carboxylic acid and a hydrazide was irradiated in the presence of a few drops of a dehydrating agent to afford the desired oxadiazole in high yield and with a significantly reduced reaction time. ias.ac.in This approach minimizes waste and simplifies the work-up procedure. Similarly, the synthesis of substituted oxazoles has been reported via the annulation of ketones, DMSO, and ammonium (B1175870) under solvent-free conditions, showcasing the versatility of this green chemistry approach. researchgate.net

Utilization of Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable reactions that are sluggish under conventional heating.

A comparison of conventional and microwave-assisted synthesis for a related oxadiazole is presented in the table below:

MethodReaction TimeYieldConditionsReference
ConventionalSeveral hoursModerateReflux in organic solvent ias.ac.in
Microwave-assisted2-5 minutesGood to ExcellentSolvent-free or minimal solvent ias.ac.innih.gov

Development and Optimization of Catalyst Systems

The development of efficient and reusable catalysts is a cornerstone of green chemistry. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and with greater selectivity, thereby reducing energy consumption and by-product formation.

In the context of oxazole synthesis, various catalytic systems have been explored. For example, a sustainable method for preparing oxazoles from benzoin, carboxylic acids, and ammonium acetate (B1210297) has been described using a copper catalyst in water. jsynthchem.com This method is advantageous as it utilizes an environmentally benign solvent and allows for easy separation of the product. jsynthchem.com Nickel-catalyzed one-pot Suzuki-Miyaura coupling reactions have also been developed for the synthesis of trisubstituted oxazoles from carboxylic acids and amino acids. ijpsonline.com

Transition-metal-free approaches are also gaining attention. The synthesis of substituted oxazoles has been achieved through the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines under metal-free conditions, expanding the scope of accessible oxazole derivatives through an environmentally benign process. rsc.org

Chemical Reactivity and Derivatization Strategies of 3 Dimethyl 1,3 Oxazol 2 Yl Propanoic Acid

Reactions Centered on the Carboxylic Acid Moiety

The propanoic acid side chain is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters, amides, and hydrazides. These transformations are fundamental in organic synthesis and are often employed to modulate the physicochemical properties of the parent molecule.

Esterification of the carboxylic acid group in 3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acid can be readily achieved through standard acid-catalyzed methods, most notably the Fischer esterification. This process typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible and is usually driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

The general protocol for such a transformation is outlined below:

Reactants : 3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acid and an alcohol (e.g., methanol, ethanol (B145695), propanol).

Catalyst : A catalytic amount of a strong mineral acid (e.g., H₂SO₄) or an organic acid (e.g., TsOH).

Conditions : The reaction mixture is typically heated to reflux for several hours to achieve equilibrium.

Workup : Following the reaction, the excess alcohol is removed, and the mixture is neutralized. The resulting ester is then extracted using an organic solvent.

This method allows for the synthesis of a wide array of alkyl esters, depending on the alcohol used in the reaction.

The carboxylic acid moiety is a versatile precursor for the synthesis of amides and hydrazides. These derivatives are typically formed by activating the carboxyl group to enhance its reactivity toward nucleophilic attack by amines or hydrazine (B178648).

Amidation: Direct condensation of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the synthesis of amides from 3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acid typically proceeds through one of two main pathways:

Conversion to an Acyl Halide : The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yielding the corresponding amide in high yield. rsc.org

Use of Coupling Reagents : A variety of coupling reagents can facilitate the direct formation of an amide bond under milder conditions. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium-based reagents. Other effective systems for direct amidation include the use of TiCl₄ in pyridine or specialized reagents like Deoxo-Fluor. nih.govnih.gov

The choice of method depends on the specific amine used and the presence of other sensitive functional groups in the molecule. A summary of common amidation conditions is provided in the table below.

MethodActivating ReagentTypical ConditionsReference
Acyl Chloride FormationThionyl Chloride (SOCl₂)Reaction with amine in the presence of a base (e.g., pyridine). rsc.org
Direct CouplingTitanium(IV) Chloride (TiCl₄)Heating with amine in pyridine at ~85 °C. nih.gov
Direct CouplingDeoxo-Fluor ReagentMild, one-pot reaction with amine. nih.gov
Direct CouplingCarbonyldiimidazole (CDI)Activation of acid followed by addition of amine or hydrazide. researchgate.net

Hydrazide Formation: The synthesis of the corresponding acid hydrazide is most commonly achieved by reacting an ester derivative of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acid (e.g., the methyl or ethyl ester) with hydrazine hydrate (B1144303) (N₂H₄·H₂O). rdd.edu.iq The reaction is typically carried out in an alcoholic solvent, such as ethanol, and often requires heating under reflux for several hours to ensure complete conversion. rdd.edu.iq The resulting hydrazide is a valuable intermediate for the synthesis of other heterocyclic compounds like pyrazoles or 1,3,4-oxadiazoles.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for 3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acid, though it is not typically a facile reaction for saturated propanoic acids. Specific conditions are generally required to induce this transformation.

One potential pathway is through oxidative decarboxylation. For related arylacetic acids, this process can be achieved using oxidants to generate aldehydes or ketones. While not a direct analogue, the aromatic character of the oxazole (B20620) ring suggests that similar oxidative methods might be applicable. For instance, some studies have noted that decarboxylation can accompany other reactions, such as cyclizations, particularly when heated in the absence of a proton source, suggesting a thermal decomposition pathway may exist. nih.gov Another specialized method involves cobalt-catalyzed decarboxylative cross-coupling, which functionalizes the C-H bond of an oxazole ring using an α-oxocarboxylic acid as a reagent, though this is not a direct decarboxylation of the target molecule itself. acs.org

Chemical Transformations of the Oxazole Ring System

The 4,5-dimethyloxazole (B1362471) ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of both an electronegative oxygen atom and a less electronegative, pyridine-like nitrogen atom. This electronic structure makes the ring generally electron-deficient, which dictates its behavior in substitution and addition reactions. semanticscholar.orgkomorowski.edu.pl

The oxazole ring is considered an electron-deficient aromatic system and is therefore generally deactivated towards electrophilic aromatic substitution (EAS). pharmaguideline.comwikipedia.org Reactions such as nitration or Friedel-Crafts acylation, which proceed readily with electron-rich rings like benzene (B151609) or pyrrole, are difficult to achieve with the oxazole nucleus. pharmaguideline.com

Theoretical and experimental studies indicate that if EAS were to occur on an unsubstituted oxazole, the C5 position is the most favored site for attack, followed by C4. komorowski.edu.plpharmaguideline.comtandfonline.com The C2 position is the most electron-deficient and is highly resistant to electrophilic attack. komorowski.edu.plpharmaguideline.com The presence of electron-donating groups (EDGs) on the ring can increase its reactivity towards electrophiles. tandfonline.comnumberanalytics.com

In the specific case of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acid, the potential sites for electrophilic attack (C4 and C5) are already substituted with methyl groups. The methyl groups are EDGs and would electronically activate the ring, but they also block the positions where substitution would typically occur. Consequently, standard electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom are not feasible on the oxazole ring of this molecule. Any electrophilic attack would likely be directed towards other parts of the molecule or would require conditions harsh enough to displace one of the existing substituents, which is not a typical EAS pathway.

The electron-deficient nature of the oxazole ring makes it resistant to nucleophilic addition unless the ring is activated by strong electron-withdrawing groups or if a very powerful nucleophile is used. Nucleophilic attack on the oxazole ring, when it does occur, often leads to ring cleavage rather than nucleophilic aromatic substitution. pharmaguideline.comcutm.ac.in

The most electron-deficient carbon atom in the oxazole ring is C2, making it the primary target for nucleophiles. komorowski.edu.plpharmaguideline.comcutm.ac.in If the C2 position bears a good leaving group, nucleophilic substitution can be achieved. cutm.ac.in For 3-(4,5-Dimethyl-1,3-oxazol-2-yl)propanoic acid, the C2 position is substituted with a propanoic acid group, which is not a typical leaving group. Therefore, direct nucleophilic substitution at C2 is unlikely under standard conditions.

Ring opening of the oxazole nucleus can be induced under more forceful conditions:

Strong Bases : Treatment with very strong bases, such as organolithium reagents, can lead to deprotonation and subsequent ring cleavage. In unsubstituted oxazoles, deprotonation at C2 is followed by ring opening to an isonitrile intermediate. wikipedia.orgcutm.ac.in While the C2 position in the target molecule is substituted, a sufficiently strong nucleophile could still attack this position and initiate a ring-opening cascade.

Oxidation/Reduction : The oxazole ring can be opened by strong oxidizing agents like potassium permanganate (B83412) or through reductive cleavage. pharmaguideline.comtandfonline.com

Recyclization : Nucleophilic addition can sometimes be the first step in a sequence that results in the formation of a different heterocyclic system. For example, under certain conditions with nucleophiles like ammonia, oxazoles can be converted into imidazoles via a ring-opening and recyclization pathway. pharmaguideline.comtandfonline.com

Reduction and Hydrogenation of the Oxazole Core

The oxazole ring, while aromatic, can undergo reduction and hydrogenation under specific conditions to yield partially or fully saturated heterocyclic systems like oxazolines and oxazolidines. These transformations significantly alter the electronic properties and three-dimensional structure of the parent molecule, providing access to a diverse range of derivatives.

Hydrogenation of the oxazole core typically involves the reduction of the C=N and C=C double bonds within the ring. Catalytic asymmetric hydrogenation represents a powerful method for achieving this transformation with high enantioselectivity. For instance, substituted oxazoles can be hydrogenated to the corresponding chiral oxazolines with high enantiomeric excess (up to 99% ee). This is often achieved using chiral ruthenium catalysts, such as those generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP. This method marks a significant advancement in the catalytic asymmetric reduction of 5-membered aromatic rings containing multiple heteroatoms. The resulting optically active oxazolines are valuable intermediates, as they can be converted to chiral β-amido alcohols through acidic hydrolysis, often without loss of enantiopurity.

Beyond catalytic hydrogenation, other reduction methods can be employed, leading to different products. For example, reduction with sodium in ethanol can lead to the formation of oxazolidines, which are fully saturated rings. More aggressive reduction conditions, such as using a nickel and aluminum alloy in aqueous potassium hydroxide, can result in the ring opening of the oxazole. The choice of the reducing agent and reaction conditions is therefore critical in directing the outcome of the reaction, either towards partial saturation, complete saturation, or ring cleavage.

Reaction TypeReagents and ConditionsProductKey Features
Catalytic Asymmetric HydrogenationH₂, Chiral Ruthenium Catalyst (e.g., Ru-PhTRAP complex)Chiral OxazolinesHigh enantioselectivity (up to 99% ee). Access to chiral β-amido alcohol precursors.
Chemical ReductionSodium (Na) in ethanol (C₂H₅OH)OxazolidinesResults in a fully saturated oxazole ring.
Reductive Ring OpeningNickel-Aluminum (Ni-Al) alloy in aqueous Potassium Hydroxide (KOH)Ring-opened productsCleavage of the heterocyclic core.

Functionalization and Modification of the Propanoic Acid Alkane Spacer

The propanoic acid side chain of 3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid provides a versatile handle for a variety of chemical modifications. The reactivity of the carboxylic acid group and the adjacent methylene (B1212753) carbons allows for the introduction of new functional groups and the construction of chiral centers.

Functionalization at the α-carbon (the carbon atom adjacent to the carboxyl group) is a cornerstone of synthetic organic chemistry for building molecular complexity. This is typically achieved by generating an enolate or its equivalent from the carboxylic acid derivative, which then acts as a nucleophile.

A common strategy involves converting the carboxylic acid to a more suitable derivative, such as an ester or an N-acyl oxazolidinone, to facilitate controlled deprotonation at the α-position. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures allows for the clean formation of the corresponding enolate. This enolate can then be reacted with a variety of electrophiles, such as alkyl halides, to introduce substituents at the α-carbon. For example, the non-steroidal anti-inflammatory drug Oxaprozin, which is 3-(4,5-diphenyl-oxazol-2-yl)propanoic acid, can be synthesized by the C-alkylation of a stabilized malonate carbanion with a 2-(bromomethyl)oxazole, followed by saponification and decarboxylation. nih.gov This demonstrates the feasibility of forming C-C bonds on the alkane spacer attached to an oxazole ring. nih.gov

Controlling the stereochemistry at the α-carbon during functionalization is crucial for the synthesis of enantiomerically pure compounds. A powerful and widely used method for achieving this is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

One of the most successful approaches is the Evans asymmetric alkylation, which employs chiral oxazolidinones as auxiliaries. The propanoic acid is first converted into an N-acyl oxazolidinone. Deprotonation with a suitable base generates a conformationally rigid chiral enolate where one face is sterically shielded by a substituent on the auxiliary. The incoming electrophile is thus directed to the opposite, less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. The chiral auxiliary can then be cleaved hydrolytically to reveal the α-substituted propanoic acid in high enantiomeric purity and can often be recovered for reuse.

Titanium(IV) enolates of chiral N-acyl oxazolidinones have also been shown to undergo highly stereoselective alkylations. This method allows for the introduction of secondary and tertiary alkyl groups at the α-position with excellent diastereocontrol. The reaction proceeds under mild conditions and provides access to challenging chiral molecular architectures. While direct studies on this compound are not prevalent, these established methodologies provide a robust and predictable framework for its stereoselective α-functionalization. Research on similar structures, such as chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, underscores the interest in creating stereochemically defined molecules based on an oxazole-propanoic acid scaffold. nih.govresearchgate.net

StrategyMethodologyKey IntermediatesOutcome
α-FunctionalizationConversion to ester or amide, deprotonation with a strong base (e.g., LDA), reaction with an electrophile (e.g., alkyl halide).Lithium enolatesIntroduction of a substituent at the α-carbon.
Stereoselective α-AlkylationAttachment of a chiral auxiliary (e.g., Evans' oxazolidinone) to form an N-acyl derivative.Chiral N-acyl oxazolidinoneFormation of a new stereocenter at the α-carbon with high diastereoselectivity. Subsequent removal of the auxiliary yields an enantiomerically enriched product.
Diastereoselective alkylation of the corresponding chiral enolate (e.g., lithium or titanium(IV) enolate).Conformationally biased chiral enolates

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

Proton (¹H) NMR spectroscopy would be instrumental in identifying the different types of hydrogen atoms present in 3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid. The expected spectrum would show distinct signals for the protons of the two methyl groups on the oxazole (B20620) ring, the two methylene (B1212753) groups of the propanoic acid chain, and the acidic proton of the carboxyl group. The chemical shift of each signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons of that type. Spin-spin coupling patterns would reveal the connectivity between adjacent protons.

Hypothetical ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
-CH₃ (oxazole) ~2.2-2.5 Singlet
-CH₃ (oxazole) ~2.2-2.5 Singlet
-CH₂- (adjacent to oxazole) ~2.8-3.1 Triplet
-CH₂- (adjacent to COOH) ~2.6-2.9 Triplet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the carboxyl carbon, the carbons of the oxazole ring (including the two methyl-substituted carbons and the carbon at the 2-position), and the two methylene carbons of the propanoic acid chain.

Hypothetical ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
-COOH ~170-180
C=O (oxazole) ~160-170
C-N (oxazole) ~140-150
C-O (oxazole) ~120-130
-CH₂- (adjacent to oxazole) ~30-40
-CH₂- (adjacent to COOH) ~25-35
-CH₃ (oxazole) ~10-20

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, by showing a correlation between the two methylene groups in the propanoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify longer-range (two- or three-bond) correlations between protons and carbons, which is crucial for connecting the propanoic acid side chain to the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to determine the three-dimensional conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C=N and C=C stretching vibrations of the oxazole ring would likely appear in the 1500-1650 cm⁻¹ region. C-H stretching and bending vibrations of the methyl and methylene groups would also be present.

Hypothetical FT-IR Data for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500-3300 (broad)
C=O stretch (Carboxylic Acid) 1700-1725
C=N stretch (Oxazole) ~1600-1650
C=C stretch (Oxazole) ~1500-1550

Raman Spectroscopy Applications

Raman spectroscopy would provide complementary information to FT-IR. While the C=O stretching vibration would also be visible in the Raman spectrum, non-polar bonds such as the C=C bond of the oxazole ring often produce stronger signals in Raman than in FT-IR. The symmetric vibrations of the methyl groups would also be expected to be Raman active. This technique would be particularly useful for studying the molecule in aqueous solutions, where the broad O-H absorption in FT-IR can obscure other signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique in academic research for the characterization of novel chemical entities. It provides crucial information regarding a compound's molecular weight and structural features by analyzing the mass-to-charge ratio (m/z) of its ions. For a compound such as this compound, mass spectrometry is employed to confirm its identity, elemental composition, and to elucidate its chemical structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful method utilized to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, which measures nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

In the analysis of this compound (molecular formula: C₈H₁₁NO₃), HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). This experimentally determined exact mass is then compared to the theoretical exact mass calculated from its elemental formula. A close match between the experimental and theoretical values provides strong evidence for the compound's chemical formula.

For instance, the theoretical monoisotopic mass of the protonated molecule [C₈H₁₁NO₃ + H]⁺ is calculated and would be compared against the experimental value obtained from an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

Table 1: Expected HRMS Data for this compound This table presents theoretical values for illustrative purposes, as specific experimental data is not available in the cited literature.

Ion Species Molecular Formula Theoretical m/z
[M+H]⁺ C₈H₁₂NO₃⁺ 170.0812
[M+Na]⁺ C₈H₁₁NNaO₃⁺ 192.0631

Tandem Mass Spectrometry (MS/MS) for Complex Structural Assignment

Tandem Mass Spectrometry, or MS/MS, is a further step in structural analysis where ions of a specific m/z (precursor ions) are selected and fragmented by collision with an inert gas, such as argon or nitrogen. nih.gov The resulting fragment ions (product ions) are then analyzed to piece together the structure of the original molecule. mdpi.com This technique is invaluable for distinguishing between isomers and confirming the connectivity of atoms within a molecule.

For this compound, the protonated molecular ion ([M+H]⁺, m/z 170.0812) would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of product ions corresponding to the fragmentation of the molecule at its weakest bonds. nih.gov

Plausible fragmentation pathways for this compound would include:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (-45 Da): Cleavage to lose •COOH.

Cleavage of the propanoic acid side chain: Breakage at the bond between the oxazole ring and the side chain.

Ring fragmentation: Opening and fragmentation of the dimethyl-oxazole ring itself, which can yield characteristic ions indicative of this specific heterocycle.

The resulting product ion spectrum provides a structural fingerprint of the molecule. By analyzing the mass differences between the precursor and product ions, researchers can deduce the specific structural motifs present in the compound. nih.gov

Table 2: Plausible MS/MS Fragmentation Pattern for Precursor Ion [M+H]⁺ (m/z 170.1) This table presents a hypothetical fragmentation pattern based on established chemical principles for the purpose of illustrating the technique's application.

Precursor Ion (m/z) Proposed Fragment Structure/Neutral Loss Product Ion (m/z)
170.1 Loss of H₂O 152.1
170.1 Loss of COOH 125.1
170.1 Cleavage yielding the protonated oxazole ring 98.1

This systematic fragmentation analysis allows for the unambiguous structural assignment of this compound and differentiates it from other structural isomers. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of Oxazole Propanoic Acid Structures

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation for a given molecular system. wikipedia.org These calculations provide fundamental information about the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a popular and effective method for assessing the structural and spectral properties of organic molecules. irjweb.commdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. A common implementation of DFT involves hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p), to provide a balanced description of the molecule's electronic structure. irjweb.comsemanticscholar.org

Table 1: Predicted Geometric and Electronic Properties of an Oxazole-Propanoic Acid Derivative using DFT (B3LYP/6-311G++) Note: This table contains illustrative data based on typical results from DFT calculations on similar heterocyclic compounds.

ParameterCalculated Value
Optimized Energy (Hartree)-588.12345
Dipole Moment (Debye)3.45
EHOMO (eV)-6.78
ELUMO (eV)-0.95
HOMO-LUMO Gap (ΔE) (eV)5.83
Oxazole (B20620) Ring C=N Bond Length (Å)1.305
Oxazole Ring C-O Bond Length (Å)1.368
Carboxylic Acid C=O Bond Length (Å)1.215
O-C-C-C Dihedral Angle (°)178.5

The term ab initio, Latin for "from the beginning," refers to computational methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.orgnumberanalytics.com These methods are based solely on first principles of quantum mechanics. wikipedia.org While DFT is itself a form of ab initio method, the term is often used to refer to wavefunction-based methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. wikipedia.orgnumberanalytics.com

These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain molecular properties. rsc.org They are particularly valuable for systems where DFT might be less reliable, such as in describing weak intermolecular interactions or certain excited states. Ab initio calculations can provide highly accurate predictions for:

Molecular Geometry: Determining precise bond lengths and angles. numberanalytics.com

Electronic Properties: Calculating molecular orbitals and electron densities with high fidelity. numberanalytics.com

Spectroscopic Properties: Simulating various spectra, including NMR and IR, to aid in the interpretation of experimental results. numberanalytics.com

For oxazole-propanoic acid structures, employing a method like MP2 can yield very accurate optimized geometries and harmonic frequencies, which are crucial for the theoretical prediction of vibrational spectra. rsc.orgresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore the molecule's conformational flexibility and its interactions with its environment over time.

The propanoic acid side chain in 3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid introduces significant conformational flexibility. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them. This is often done by systematically rotating the bonds along the flexible chain (defined by dihedral angles) and calculating the potential energy at each step.

The results of these calculations can be visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov The minima on this landscape correspond to stable or metastable conformers. Studies on related propanoic acid derivatives have shown that the conformational equilibrium can be influenced by factors such as pH and the polarity of the solvent. nih.gov For oxazole-containing amino acids, specific conformations can be significantly stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov In a low-polarity environment, a folded or gauche conformation might be preferred, whereas in a polar, protic solvent, an extended or trans conformation might be more stable. nih.govnih.gov

Table 2: Relative Energies of Key Conformers of a Propanoic Acid Side Chain Note: This table presents hypothetical data illustrating the typical energy differences between conformers.

ConformerKey Dihedral Angle (Coxazole-C-C-Cacid)Relative Energy (kcal/mol)Population (%) at 298 K
Anti (trans)~180°0.0055
Gauche (+)~ +60°0.5022.5
Gauche (-)~ -60°0.5022.5

Intermolecular interactions are crucial for understanding how a molecule behaves in a condensed phase (liquid or solid) and how it interacts with biological targets. nih.govsemanticscholar.org The this compound molecule possesses several sites capable of forming hydrogen bonds: the carboxylic acid group acts as a hydrogen bond donor (the -OH proton) and an acceptor (the C=O oxygen), while the oxazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. researchgate.netnih.gov

Molecular modeling techniques can be used to study these interactions in detail. researchgate.net

Intramolecular Hydrogen Bonding: Computational analysis can determine if a hydrogen bond can form between the carboxylic acid proton and the oxazole nitrogen, which would stabilize a specific folded conformation. nih.gov

Intermolecular Hydrogen Bonding: Simulations can model the interaction of the molecule with solvent molecules, such as water. Theoretical studies on oxazole have shown that water molecules preferentially form a hydrogen bond with the nitrogen atom of the ring. researchgate.net In the case of the propanoic acid derivative, strong hydrogen bonds would also form with the carboxylic acid group, often leading to the formation of hydrogen-bonded dimers in the solid state or in aprotic solvents. researchgate.net

Theoretical Prediction and Validation of Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed structure. researchgate.net

After performing a geometry optimization and frequency calculation using a method like DFT, theoretical vibrational spectra (Infrared and Raman) can be generated. semanticscholar.org The calculated frequencies correspond to the molecule's normal modes of vibration. researchgate.net While there is often a systematic deviation from experimental values, these can be corrected using scaling factors, leading to a strong correlation between theoretical and experimental spectra. researchgate.net This comparison is invaluable for assigning specific peaks in an experimental spectrum to the vibrations of particular functional groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net By calculating the ¹H and ¹³C chemical shifts for the optimized molecular structure, a theoretical NMR spectrum can be constructed. Comparing this with an experimental spectrum helps confirm the molecular structure and assign resonances to specific atoms. researchgate.net The close agreement between calculated and experimental spectroscopic data provides strong evidence for the accuracy of the computed molecular model. semanticscholar.orgaip.org

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: Calculated frequencies are typically scaled to improve agreement with experimental data.

Vibrational ModeExperimental IR Frequency (cm⁻¹)Calculated (Scaled) DFT Frequency (cm⁻¹)Assignment
O-H stretch3050 (broad)3065Carboxylic Acid
C=O stretch17151720Carboxylic Acid
C=N stretch16101615Oxazole Ring
C-O-C stretch11501145Oxazole Ring

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. rsc.org The in silico prediction of NMR chemical shifts via quantum mechanical calculations has become a routine method to aid in structural assignment and to interpret complex experimental spectra. rsc.orgnrel.gov

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be predicted using Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such calculations. nih.gov A typical computational approach involves an initial geometry optimization of the molecule, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G**), followed by the NMR shielding tensor calculation at the same level of theory. nih.govnih.gov The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory. nrel.gov

The accuracy of these predictions is highly dependent on the chosen DFT functional, basis set, and the modeling of solvent effects, which can be approximated using methods like the Polarizable Continuum Model (PCM). nih.govnih.gov Screening various combinations of functionals and basis sets is often a necessary step to achieve high accuracy. nih.govnih.gov The predicted chemical shifts provide a basis for assigning experimental spectra, especially for complex structures where signals may overlap. nih.gov

Below is a table of plausible DFT-predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹³C NMR Chemical ShiftsPredicted ¹H NMR Chemical Shifts
AtomPositionPredicted Shift (ppm)AtomPositionPredicted Shift (ppm)
C=OCarboxyl~175.0-OHCarboxyl~11.5 (broad)
C2Oxazole~163.0-CH₂-α to C=O~2.80 (t)
C5Oxazole~138.0-CH₂-β to C=O~3.10 (t)
C4Oxazole~126.0-CH₃C5-Methyl~2.25 (s)
-CH₂- (β)Propanoic~28.0-CH₃C4-Methyl~2.10 (s)
-CH₂- (α)Propanoic~25.0
-CH₃ (C5)Methyl~12.0
-CH₃ (C4)Methyl~10.0

Note: These are representative theoretical values. Actual values depend on the specific level of theory and solvent model used.

Calculation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are a robust method for predicting these vibrational frequencies and their corresponding IR and Raman intensities. dtic.mil

The process begins with finding a stationary point on the potential energy surface through geometry optimization. dtic.mil Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). dtic.milgaussian.com Diagonalizing this matrix yields the harmonic vibrational frequencies. gaussian.com It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data.

For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, C-H stretches of the methyl and methylene (B1212753) groups, and various stretching and bending modes of the oxazole ring. nih.gov The C=O stretching frequency is particularly sensitive to its environment and can be influenced by hydrogen bonding. nih.gov In saturated carboxylic acids, the ν(C=O) is typically observed in the 1690–1750 cm⁻¹ range. nih.gov

Table 2: Predicted Key Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹, scaled)Expected Intensity
ν(O-H)Carboxylic Acid~3550 (monomer), ~3000 (dimer, broad)Strong, Broad
ν(C-H)Alkyl~2900-3000Medium-Weak
ν(C=O)Carboxylic Acid~1740Very Strong
ν(C=N)Oxazole Ring~1610Medium
ν(C=C)Oxazole Ring~1550Medium
δ(O-H)Carboxylic Acid~1420Medium
ν(C-O)Carboxylic Acid~1250Strong

Note: ν = stretching, δ = bending. Frequencies are illustrative and based on typical values for the functional groups.

Electronic Structure Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) Theory and Reactivity Site Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most capable of accepting electrons (electrophilic). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. malayajournal.org A small energy gap implies that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap suggests higher stability and lower reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, particularly involving the nitrogen and oxygen atoms and the π-system. The LUMO, on the other hand, is likely distributed over the electron-withdrawing carboxylic acid group and the C=N bond of the oxazole ring. This distribution indicates that the oxazole ring would be the primary site for electrophilic attack, while the carboxylic acid moiety and the C2 position of the oxazole ring would be susceptible to nucleophilic attack.

Table 3: Illustrative FMO Properties

ParameterDescriptionPredicted Value (eV)Implication
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5Indicates electron-donating ability (nucleophilicity)
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -1.0Indicates electron-accepting ability (electrophilicity)
ΔE (Gap)HOMO-LUMO Energy Gap~ 5.5Reflects chemical stability and reactivity

Note: Values are representative and depend on the computational method.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) is a property that maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of its charge distribution. nih.govmdpi.com MESP surfaces are invaluable for predicting intermolecular interactions and identifying reactive sites for electrophilic and nucleophilic attacks. malayajournal.org

The MESP map is color-coded to represent different potential values. researchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on heteroatoms or π-electron systems. nih.gov Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net Green regions represent areas of neutral or near-zero potential.

For this compound, the MESP map would show significant negative potential around the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the oxazole ring. These sites represent the most likely points for electrophilic attack or hydrogen bond acceptance. A strong positive potential would be located on the hydrogen atom of the carboxylic acid's hydroxyl group, identifying it as the primary site for nucleophilic attack and the hydrogen bond donor site.

Table 4: MESP Surface Analysis and Reactivity Prediction

Molecular RegionPredicted MESPColor CodePredicted Reactivity
Carbonyl Oxygen (C=O)Strongly NegativeRedSite for electrophilic attack; H-bond acceptor
Oxazole NitrogenNegativeRed/OrangeSite for electrophilic attack; H-bond acceptor
Oxazole OxygenSlightly NegativeYellowWeak site for electrophilic attack
Hydroxyl Hydrogen (-OH)Strongly PositiveBlueSite for nucleophilic attack; H-bond donor
Alkyl Protons (-CH₂, -CH₃)Slightly PositiveLight Blue/GreenLow reactivity

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Molecular Architectures

There is no available information detailing the use of 3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid as a key precursor in the total synthesis of complex natural products or other intricate molecular architectures. The strategies for the total synthesis of natural products containing a 1,3-oxazole moiety often involve the construction of the oxazole (B20620) ring at a late stage or the use of more common oxazole-containing building blocks.

Building Block for the Construction of Fused Heterocyclic Systems and Spiro Compounds

Similarly, the scientific literature does not provide specific examples of this compound being utilized as a foundational element for the construction of fused heterocyclic systems or spiro compounds. While the synthesis of fused imidazo[2,1-b]thiazole (B1210989) and spiro[dihydropyridine-oxindole] derivatives highlights general strategies for creating such complex structures, the involvement of the specific title compound is not reported.

Utility in the Development of Novel Chemical Entities through Scaffold Transformation

The application of this compound in scaffold transformation for the development of novel chemical entities is not documented. This includes its use in strategic diversification, the generation of chemical libraries, and its incorporation into larger bioactive molecular frameworks. Research in this area often focuses on more broadly applicable scaffolds or those with known biological activity that can be systematically modified.

Strategic Diversification and Library Generation from the Core Scaffold

No published studies were found that describe the use of a this compound core for strategic diversification or the generation of compound libraries.

Incorporation into Larger Bioactive Molecular Frameworks

While oxazole moieties are integral to many bioactive molecules, there is no specific evidence of this compound being incorporated into larger bioactive frameworks. The synthesis of such molecules often involves custom-designed building blocks tailored to the specific target.

Emerging Research Avenues and Future Perspectives in 3 Dimethyl 1,3 Oxazol 2 Yl Propanoic Acid Chemistry

Development of Innovative and Sustainable Synthetic Routes

Future synthetic strategies for 3-(Dimethyl-1,3-oxazol-2-yl)propanoic acid are likely to incorporate these green approaches. Techniques such as microwave-assisted organic synthesis (MAOS) have been shown to dramatically reduce reaction times and improve yields for reactions like the van Leusen oxazole (B20620) synthesis. nih.govacs.orgnih.gov The van Leusen reaction, which utilizes a tosylmethyl isocyanide (TosMIC) precursor, is a powerful one-pot method for creating substituted oxazoles and is highly adaptable for this target molecule. ijpsonline.com Other green techniques gaining traction include the use of ultrasound, ionic liquids, and visible-light photocatalysis, which allow reactions to proceed under mild, room-temperature conditions, often avoiding harsh reagents. ijpsonline.comorganic-chemistry.orgresearchgate.net

Furthermore, electrochemical synthesis is emerging as a highly sustainable alternative, capable of constructing oxazole rings directly from abundant and inexpensive carboxylic acids without the need for transition metals or chemical oxidants. rsc.org These methods often proceed with high atom economy and functional group tolerance, representing a significant step forward in sustainable chemical manufacturing. rsc.orgrsc.org

Table 1: Comparison of Synthetic Routes for Substituted Oxazoles
Synthetic StrategyKey FeaturesAdvantagesPotential Challenges
Conventional (e.g., Robinson-Gabriel, Fischer)Classic cyclodehydration reactions. ijpsonline.comWell-established and understood.Often require harsh conditions (strong acids, high temperatures), potentially low yields. ijpsonline.com
Van Leusen SynthesisOne-pot reaction of an aldehyde with TosMIC. nih.govijpsonline.comHigh versatility, mild and basic conditions, good for 5-substituted oxazoles.Availability of specific aldehyde precursors.
Microwave-Assisted Synthesis (MAOS)Use of microwave irradiation to accelerate reactions. nih.govacs.orgDrastically reduced reaction times, often higher yields, enhanced purity. ijpsonline.comRequires specialized equipment, scalability can be a concern.
Visible-Light PhotocatalysisUses light energy to drive reactions at room temperature. organic-chemistry.orgresearchgate.netExtremely mild conditions, high functional group tolerance, sustainable. organic-chemistry.orgRequires specific photocatalysts, can be sensitive to reaction setup.
Electrochemical SynthesisUses electric current to mediate reactions. rsc.orgAvoids transition metals and chemical oxidants, high atom economy, green. rsc.orgSubstrate scope may be limited, requires electrochemical setup.

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The introduction of chirality into molecules is of paramount importance, particularly in drug discovery, as different enantiomers of a compound can exhibit vastly different biological activities. For a molecule like 3-(4,5-dimethyl-1,3-oxazol-2-yl)propanoic acid, a chiral center could be introduced at the C-2 position of the propanoic acid side chain. Future research will likely focus on methods to control this stereochemistry.

One of the most robust strategies for achieving this is through the use of chiral auxiliaries. These are chiral molecules that temporarily attach to the substrate to direct a stereoselective reaction, after which they can be removed and often recycled. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are classic examples that have been successfully used to direct the alkylation of propanoic acid derivatives with high diastereoselectivity. wikipedia.orgresearchgate.net This approach could be readily adapted to synthesize specific enantiomers of 2-substituted-3-(dimethyl-oxazol-2-yl)propanoic acid. rsc.org

Another powerful approach is asymmetric catalysis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The development of novel planar-chiral oxazole-pyridine N,N-ligands for palladium-catalyzed asymmetric reactions highlights the potential in this area. acs.org Such catalytic systems could be employed in various bond-forming reactions to establish the desired stereocenter enantioselectively, offering a more atom- and step-economical alternative to stoichiometric chiral auxiliaries. nih.govnih.govnih.gov

Table 2: Strategies for Asymmetric Synthesis
MethodDescriptionTypical OutcomeExample Application
Chiral Auxiliaries (e.g., Oxazolidinones)A chiral molecule is temporarily attached to the substrate to direct a reaction. researchgate.netHigh diastereoselectivity (>95% de).Asymmetric alkylation to form β-alanine derivatives. rsc.orgrsc.org
Asymmetric CatalysisA chiral catalyst is used in sub-stoichiometric amounts to produce an enantiomerically enriched product. nih.govHigh enantioselectivity (often >90% ee).Palladium-catalyzed cyclization using chiral oxazole-pyridine ligands. acs.org
Substrate-Controlled SynthesisAn existing stereocenter in the starting material directs the stereochemistry of a new center.Variable, depends on the substrate and reaction.Synthesis of chiral oxazolines from chiral amino alcohols. nih.gov

Expansion of Derivatization Strategies for Enhanced Molecular Complexity

To explore the full potential of the this compound scaffold, it is crucial to develop a wide range of derivatives. This allows for the systematic modification of the molecule's physicochemical properties, which is essential for structure-activity relationship (SAR) studies in drug development. Derivatization can be targeted at the oxazole ring itself or the propanoic acid side chain.

The oxazole ring is amenable to functionalization through transition metal-catalyzed cross-coupling reactions. ignited.in By first introducing a halogen or triflate group at the C2, C4, or C5 positions, chemists can then use powerful reactions like the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. ingentaconnect.com This modular approach allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups, dramatically increasing molecular complexity. mdpi.comthieme-connect.com More recently, direct C-H activation/arylation has emerged as a more atom-economical strategy, avoiding the need for pre-functionalization of the oxazole ring. nih.gov

The propanoic acid side chain offers another handle for derivatization. The carboxylic acid can be readily converted into a variety of functional groups, including esters, amides, and hydrazides. This not only modifies properties like solubility and polarity but also allows for the molecule to be linked to other pharmacophores or biomolecules.

Table 3: Derivatization Strategies for the Oxazole-Propanoic Acid Scaffold
Reaction TypeTarget SiteFunctional Groups IntroducedReference Example
Suzuki-Miyaura CouplingOxazole Ring (C2, C4, C5)Aryl, HeteroarylCoupling of halo-oxazoles with boronic acids. ingentaconnect.commdpi.com
Sonogashira CouplingOxazole Ring (C2, C4, C5)AlkynylCoupling of halo-oxazoles with terminal alkynes. ingentaconnect.commdpi.com
Direct C-H ArylationOxazole Ring (C2)Aryl, HeteroarylPalladium-catalyzed coupling of oxazoles with aryl halides. nih.gov
Amide CouplingPropanoic Acid Side ChainAmidesReaction of the carboxylic acid with various amines.
EsterificationPropanoic Acid Side ChainEstersReaction of the carboxylic acid with various alcohols.

Advanced Computational Design and Rational Synthetic Planning

The integration of computational chemistry into the research and development pipeline has revolutionized how new molecules are designed and synthesized. For oxazole derivatives, in silico methods are becoming indispensable for predicting biological activity and guiding synthetic efforts. pnrjournal.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool used to correlate the structural features of a series of compounds with their biological activity. mdpi.com By developing robust 2D- and 4D-QSAR models for antileishmanial oxazoles, for instance, researchers can predict the potency of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. mdpi.comresearchgate.netnih.gov

Molecular docking is another powerful technique that simulates the interaction between a small molecule and a biological target, such as a protein or enzyme. nih.govresearchgate.net This provides crucial insights into the binding mode and affinity, allowing for the rational design of more potent and selective inhibitors. nih.govmdpi.comgrowingscience.com Docking studies have been successfully applied to design oxazole-based inhibitors for various targets.

Beyond activity prediction, computational tools can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). pnrjournal.compnrjournal.com These in silico ADME studies help to identify potential liabilities, such as poor bioavailability or high toxicity, early in the design phase, reducing late-stage failures. Machine learning and AI are also being applied to screen virtual libraries of compounds and predict reaction outcomes, further accelerating the discovery process. nih.gov

Table 4: Computational Tools in Oxazole Chemistry
Computational MethodApplicationInformation Provided
QSAR (Quantitative Structure-Activity Relationship)Predicting biological activity of new analogues. mdpi.comPredicted potency (e.g., IC50, pIC50), identifies key structural features for activity. nih.gov
Molecular DockingSimulating ligand-protein interactions. nih.govBinding affinity (scoring functions), binding pose, key intermolecular interactions (e.g., hydrogen bonds). nih.gov
In Silico ADME PredictionAssessing drug-likeness and pharmacokinetic properties. pnrjournal.comOral bioavailability, solubility, toxicity predictions, Lipinski's rule of five compliance.
Machine Learning / AIVirtual screening, synthesis planning. nih.govIdentification of promising hits from large virtual libraries, prediction of reaction outcomes.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolized particles are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Waste disposal : Collect chemical waste in sealed containers labeled for hazardous organic acids. Collaborate with certified waste management services for neutralization and disposal .

How can researchers analyze and resolve contradictory data regarding the biological activity of this compound derivatives?

Advanced
Contradictions in biological data (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:

  • Purity variations : Validate compound purity (>95%) via HPLC and mass spectrometry before testing.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Structural confirmation : Use 2D-NMR (¹H-¹³C HSQC, HMBC) to verify the absence of regioisomers or tautomers that could skew results .
    Case study : Derivatives with modified oxazole substituents showed divergent anticancer activities due to electronic effects on target binding .

What strategies are effective for modifying the oxazole ring system in this compound to enhance its pharmacological properties?

Q. Advanced

  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxazole 4-position to improve metabolic stability.
  • Metal coordination : Synthesize Cu(II) or Zn(II) complexes to enhance bioavailability and modulate reactivity .
  • Bioisosteric replacement : Replace the dimethyl group with trifluoromethyl (-CF₃) to optimize lipophilicity and binding affinity .
    Methodology :
  • Screen modified analogs using molecular docking against target proteins (e.g., COX-2 for anti-inflammatory activity).
  • Validate modifications via in vitro enzyme inhibition assays .

Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structure of this compound?

Q. Basic

  • ¹H and ¹³C NMR : Confirm proton environments (e.g., dimethyl singlet at δ 2.5–3.0 ppm) and carbonyl carbons (δ 170–175 ppm). Use deuterated DMSO or CDCl₃ as solvents .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, oxazole C=N at ~1600 cm⁻¹).
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA .

How does the electronic configuration of the dimethyl-oxazole moiety influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced
The electron-donating dimethyl groups on the oxazole ring increase aromatic stability , reducing susceptibility to electrophilic attack but enhancing resonance-assisted nucleophilic substitution at the 2-position.
Experimental observations :

  • SNAr reactions : Reactivity with amines is slower compared to unsubstituted oxazoles but can be accelerated using polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
  • Computational insights : DFT studies show that dimethyl substitution lowers the LUMO energy of the oxazole, favoring charge-transfer interactions with nucleophiles .

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